![molecular formula C8H11N3O5S B2912947 4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid CAS No. 1157045-14-1](/img/structure/B2912947.png)
4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
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Description
4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid, also known as AOPP, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. AOPP has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been investigated.
Scientific Research Applications
- Amino acids play a crucial role in drug discovery. Researchers have explored the introduction of amino acids into natural products to enhance their performance and minimize adverse effects .
- In the context of antitumor activity, scientists have synthesized amino acid derivatives of ligustrazine-betulinic acid (TBA). By introducing amino acids to the C3 position of TBA, they aimed to enhance its antitumor activities and tumor targeting .
- Their presence is ubiquitous in the body, influencing various physiological processes .
- In the food industry, naturally occurring amino acids enhance flavor and nutrition. For instance, L-phenylalanine is a key component of the sweetener aspartame .
- Amino acids exhibit diverse pharmacological effects:
- Researchers classify articles based on the backbone structures of natural products and explore related applications of amino acids in structural modification .
- In gut models (such as Caco-2 cells), this compound serves as a substrate for neutral and cationic amino acid transporters .
Antitumor Activity
Metabolic and Nutritional Applications
Pharmacological Activities
Structural Modification of Natural Products
Transporter Substrates
Biomedical and Healthcare Applications
properties
IUPAC Name |
4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5S/c9-7(12)1-2-11-17(15,16)5-3-6(8(13)14)10-4-5/h3-4,10-11H,1-2H2,(H2,9,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWZQZUBXQXSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1S(=O)(=O)NCCC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid |
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